molecular formula C6H7BrN4 B12554517 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 187867-21-6

7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B12554517
CAS No.: 187867-21-6
M. Wt: 215.05 g/mol
InChI Key: WUAVYYAHNCWVTI-UHFFFAOYSA-N
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Description

7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a base to introduce the bromine atom at the 7-position. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 7-position allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

CAS No.

187867-21-6

Molecular Formula

C6H7BrN4

Molecular Weight

215.05 g/mol

IUPAC Name

7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C6H7BrN4/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,1-2H3

InChI Key

WUAVYYAHNCWVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2N1)C)Br

Origin of Product

United States

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